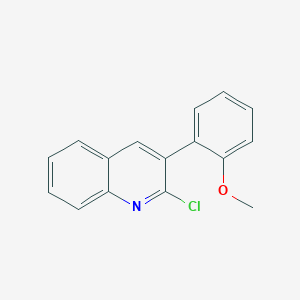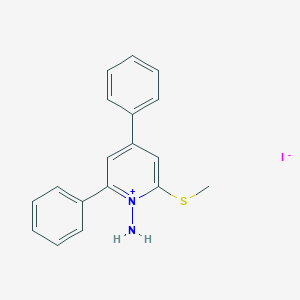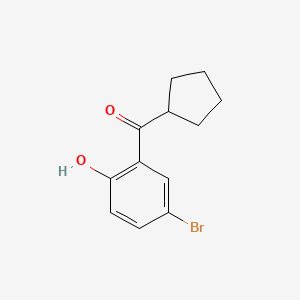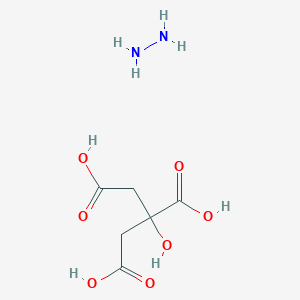![molecular formula C4H9LiN2Si B14426566 Lithium, [diazo(trimethylsilyl)methyl]- CAS No. 84645-45-4](/img/structure/B14426566.png)
Lithium, [diazo(trimethylsilyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound that is also classified as an organosilicon compound. It has the empirical formula LiCH₂Si(CH₃)₃ and is known for its unique reactivity and versatility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to form strong bonds with carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: Lithium, [diazo(trimethylsilyl)methyl]- is typically prepared by the lithiation of trimethylsilyldiazomethane using butyllithium. The reaction can be represented as follows: [ \text{(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH} ] This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, its industrial production involves similar lithiation processes. The use of butyllithium and other lithium reagents is common in large-scale synthesis, with careful control of reaction conditions to maintain product purity and yield .
化学反应分析
Types of Reactions: Lithium, [diazo(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler lithium compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Lithium oxides and silicon oxides.
Reduction: Simpler lithium compounds and silanes.
Substitution: Various substituted organolithium compounds
科学研究应用
Lithium, [diazo(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism by which lithium, [diazo(trimethylsilyl)methyl]- exerts its effects involves the formation of strong lithium-carbon bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the diazo group, which stabilizes the lithium-carbon bond and enhances its reactivity .
相似化合物的比较
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the diazo group.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity.
Uniqueness: Lithium, [diazo(trimethylsilyl)methyl]- is unique due to the presence of the diazo group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions that require strong nucleophiles and stable intermediates .
属性
CAS 编号 |
84645-45-4 |
|---|---|
分子式 |
C4H9LiN2Si |
分子量 |
120.2 g/mol |
IUPAC 名称 |
lithium;diazomethyl(trimethyl)silane |
InChI |
InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1 |
InChI 键 |
VANMFGKYFWMORF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)


![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)



![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)

